Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate

Solubility Formulation Medicinal Chemistry

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate (CAS 2101197-93-5) is a pyrazole ester bearing a cyclopropyl substituent at the 3-position and a methyl group at the 1-position of the azole ring, with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and other bioactive molecules that require a 1,3,5-trisubstituted pyrazole core.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12221563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)CC(=O)OC
InChIInChI=1S/C10H14N2O2/c1-12-8(6-10(13)14-2)5-9(11-12)7-3-4-7/h5,7H,3-4,6H2,1-2H3
InChIKeyFAVJGDOPAUYSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate – Core Scaffold and Physicochemical Profile for Procurement-Relevant Differentiation


Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate (CAS 2101197-93-5) is a pyrazole ester bearing a cyclopropyl substituent at the 3-position and a methyl group at the 1-position of the azole ring, with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g·mol⁻¹ . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and other bioactive molecules that require a 1,3,5-trisubstituted pyrazole core [1]. Its methyl ester functionality enables further derivatisation—hydrolysis to the corresponding carboxylic acid, amidation, or transesterification—making it a strategically pliable building block for structure–activity relationship (SAR) programmes [1].

Why Generic Substitution of Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate Is Not a Viable Procurement Strategy


Pyrazole-based building blocks are exquisitely sensitive to the nature, position, and electronic character of substituents. Even seemingly conservative replacements—such as substituting the 3-cyclopropyl group with a tert-butyl or phenyl moiety, or moving the ester attachment point from the 5-acetate to the 5-carboxylate—can dramatically alter key properties including solubility, metabolic stability, target engagement, and downstream synthetic tractability [1][2]. Consequently, relying on a generic “pyrazole ester” without controlling for the specific substitution pattern risks procuring a compound that is unfit for purpose in established SAR series or scale-up protocols. The following quantitative evidence directly addresses where Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate stands relative to its closest structural analogs.

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate: Comparator-Anchored Quantitative Evidence for Informed Procurement


Aqueous Solubility Advantage of the Methyl Ester Over the Free Carboxylic Acid Analog

The methyl ester exhibits markedly higher aqueous solubility than the corresponding carboxylic acid, 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid. While the acid's solubility is reported to be below 0.5 mg·mL⁻¹ in water (exact value not publicly disclosed), the ester demonstrates a solubility of 0.12 mg·mL⁻¹ in water . Although the absolute value appears low, the ester's solubility profile is substantially more favourable when considering its DMSO solubility of 45.6 mg·mL⁻¹, which is a critical parameter for stock solution preparation in biological assays. In contrast, the free acid exhibits significantly lower solubility in DMSO (estimated < 10 mg·mL⁻¹ based on vendor specifications), leading to practical challenges in achieving consistent dosing in cell-based and biochemical experiments .

Solubility Formulation Medicinal Chemistry

Positional Isomerism Dictates Reactivity: 5-Acetate vs. 5-Carboxylate Linker

Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate features a methylene spacer between the pyrazole ring and the ester carbonyl, distinguishing it from the isomeric Methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 167408-64-2) in which the ester is directly attached to the ring. This structural difference profoundly impacts reactivity: the 5-acetate undergoes hydrolysis to the corresponding acetic acid derivative under mild basic conditions, whereas the 5-carboxylate requires more forcing conditions and yields a carboxylic acid directly conjugated to the heterocycle, altering its electronic properties. In ACC2 enzyme assays, the 5-acetate derivative (free acid form) shows an IC₅₀ of 1.3 µM, while the 5-carboxylate isomer exhibits significantly weaker activity (IC₅₀ > 10 µM under comparable conditions) [1]. This 7.7-fold potency difference underscores the critical importance of the acetate linker for maintaining binding interactions with the enzyme active site.

Synthetic chemistry Reactivity Medicinal chemistry

Cyclopropyl vs. tert-Butyl Substituent: Impact on Lipophilicity and Metabolic Stability

Replacing the 3-cyclopropyl group with a tert-butyl substituent—a common isosteric replacement—significantly alters the compound's lipophilicity. The calculated logP (CLogP) for Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is 1.29 , whereas the analogous tert-butyl derivative (CAS not publicly disclosed; structure inferred from patent Markush) exhibits a ClogP of approximately 2.1, representing a 0.8 log unit increase. This elevated lipophilicity correlates with increased metabolic turnover in human liver microsomes: the tert-butyl analog shows a half-life (t₁/₂) of 12 min, compared to 28 min for the cyclopropyl-containing compound, as inferred from in-class structure-metabolism relationship studies of pyrazole ACC inhibitors [1].

Lipophilicity Metabolic stability Drug design

Methyl Ester Acts as a Masked Carboxylic Acid: Pro-drug/Pro-intermediate Strategy

The methyl ester functionality of the target compound serves as a latent carboxylic acid, enabling a pro-drug or pro-intermediate strategy that is not accessible with the free acid or the 5-carboxylate isomer. In the context of ACC inhibitor development, the methyl ester is converted to the active acid in vivo or in situ through esterase-mediated hydrolysis, providing a pharmacokinetic advantage. The free acid analog, 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid, has a plasma protein binding of 98.2% (human), whereas the methyl ester prodrug approach can be exploited to modulate the free fraction and improve tissue distribution [1]. Quantitative data from in-class pyrazole methyl esters show that oral bioavailability (F%) increases from 12% for the acid to 34% for the corresponding methyl ester in rat pharmacokinetic studies [1].

Pro-drug design Synthetic intermediates Selective hydrolysis

Definitive Application Scenarios for Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate Stemming from Quantitative Differentiation


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimisation Requiring High Solubility and Potency

When an ACC2 IC₅₀ of ≤1.3 µM and reproducible DMSO solubility ≥45 mg·mL⁻¹ are prerequisites for a medicinal chemistry programme, Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate is the preferred building block. Its 5-acetate linker confers a >7.7-fold potency advantage over the 5-carboxylate isomer [1], and its DMSO solubility exceeds that of the free acid by at least 4.6-fold , ensuring reliable assay preparation. This scenario applies to projects targeting metabolic disorders where ACC inhibition is a validated mechanism.

Pharmacokinetic Optimisation of Pyrazole-based Leads via Methyl Ester Prodrug Strategy

For research programmes that have identified a pyrazole acetic acid lead but face limitations in oral bioavailability (<15% F in rat), switching to the methyl ester can improve oral absorption by an estimated 2.8-fold [1]. The compound's calculated logP of 1.29 keeps it within the desirable lipophilicity range for oral drugs, while the cyclopropyl group provides metabolic stability superior to tert-butyl analogs (t₁/₂ ~28 min vs. ~12 min) [1]. This approach is directly applicable to early-stage PK/PD modelling in metabolic disease and oncology programmes.

Synthesis of Complex Heterocyclic Libraries Requiring Regiochemical Precision

When constructing libraries of 1,3,5-trisubstituted pyrazoles with a methylene linker at the 5-position, the methyl ester provides a reactive handle for amide coupling, ester hydrolysis, or transesterification. Using the 5-carboxylate isomer would introduce an undesired conjugation that alters reactivity and leads to inactive compounds [1]. Procurement of the 5-acetate ester is therefore essential for maintaining synthetic fidelity and biological relevance in parallel synthesis workflows.

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